Leucylisoleucine

Description

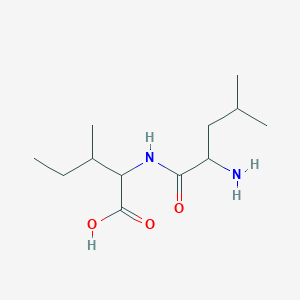

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17) |

InChI Key |

AZLASBBHHSLQDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N |

physical_description |

Solid |

Origin of Product |

United States |

Methodologies for the Chemical and Enzymatic Synthesis of Leucylisoleucine

Chemical Synthesis Pathways and Strategies for Dipeptides

Chemical peptide synthesis is broadly categorized into solid-phase and solution-phase methods, each with distinct advantages and applications. These approaches can be further refined through various strategies to enhance efficiency, stereocontrol, and the assembly of larger peptide fragments.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. openaccessjournals.compowdersystems.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. powdersystems.com The general SPPS cycle consists of attaching the C-terminal amino acid (in this case, isoleucine) to the resin, followed by repetitive cycles of Nα-protecting group removal from the attached amino acid and coupling of the next Nα-protected amino acid (leucine). bachem.com Excess reagents and by-products are easily removed by washing the resin, which simplifies the purification process. bachem.combiotage.com

For the synthesis of a simple dipeptide like Leucylisoleucine, SPPS offers a straightforward and high-throughput approach. biotage.comvulcanchem.com The choice of protecting groups for the α-amino function is critical, with the most common being the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. biotage.com The Fmoc/t-butyl strategy is often favored in modern SPPS. cblpatras.gr Linkers, which are bifunctional molecules, are used to anchor the growing peptide to the solid support and can be selected to yield the desired C-terminal functionality upon cleavage. bachem.com For instance, 2-chlorotrityl chloride resin is often used as it allows for the cleavage of the peptide fragment under mild conditions, preserving the side-chain protecting groups if necessary. cblpatras.gr While SPPS is highly effective for producing peptides, its primary limitation is the synthesis of very long sequences (typically over 50 amino acids) due to the potential for incomplete reactions and the accumulation of side products. mdpi.com However, for a dipeptide like this compound, these issues are minimal.

Table 1: General Steps in Solid-Phase Peptide Synthesis (SPPS)

| Step | Description |

|---|---|

| Resin Functionalization | The solid support (resin) is prepared with a suitable linker. |

| First Amino Acid Attachment | The C-terminal amino acid (e.g., Fmoc-Isoleucine-OH) is covalently attached to the linker on the resin. powdersystems.com |

| Deprotection | The Nα-protecting group (e.g., Fmoc) of the attached isoleucine is removed, typically with a base like piperidine, to expose the free amino group. biotage.com |

| Washing | The resin is washed to remove excess deprotection reagent and by-products. bachem.com |

| Coupling | The next Nα-protected amino acid (e.g., Fmoc-Leucine-OH) is activated and coupled to the free amino group of the resin-bound isoleucine. powdersystems.com |

| Washing | The resin is washed again to remove excess reagents and by-products. bachem.com |

| Cleavage | The completed dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed, typically with a strong acid like trifluoroacetic acid (TFA). biotage.com |

| Purification | The crude peptide is purified, usually by chromatography. |

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, was the first method developed for creating peptides. mdpi.com Unlike SPPS, all reactions in LPPS occur in a homogenous solution phase. This method avoids the use of a solid support and the potential steric hindrance associated with it. While often more labor-intensive due to the need for purification of intermediates after each step, LPPS is highly scalable and can be more cost-effective for large-scale production. bachem.com

Optimization of solution-phase synthesis for a dipeptide like this compound would involve the careful selection of protecting groups, coupling reagents, and reaction conditions to maximize yield and minimize racemization. orgsyn.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress side reactions and reduce the loss of stereochemical integrity. orgsyn.org A recent development is the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent, which promotes rapid and efficient peptide bond formation with the generation of water-soluble by-products, simplifying the workup. mdpi.com The Group-Assisted Purification (GAP) strategy is another optimization technique where a purification handle is attached to the peptide, allowing for easy separation from reaction impurities by simple washing, thus avoiding chromatography. nih.govlsu.edu

Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis

| Reagent Class | Examples | Function |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC-HCl | Activate the carboxyl group of the N-protected amino acid to form a reactive O-acylisourea intermediate. orgsyn.org |

| Phosphonium (B103445) Salts | BOP, PyBOP | Form active esters that readily react with the amino component. |

| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | Similar to phosphonium salts, these reagents facilitate the formation of active esters for efficient coupling. nih.gov |

| Anhydrides | T3P® | Promotes amidation through a biomimetic activation of the carboxylic moiety. mdpi.com |

| Additives | HOBt, HOAt, Oxyma Pure | Used in conjunction with coupling reagents to accelerate the reaction and suppress racemization. orgsyn.org |

For a simple dipeptide like this compound, a convergent approach is less impactful than for larger peptides or proteins. However, the principle can be applied in the context of fragment assembly, where this compound itself might be synthesized as a fragment for incorporation into a larger polypeptide chain. nih.gov In this scenario, the dipeptide would be synthesized with appropriate protecting groups that allow for its subsequent coupling to other peptide fragments. The "hybrid process," which combines the ease of SPPS for creating protected peptide fragments with the scalability of solution-phase coupling for fragment condensation, is a powerful application of the convergent strategy. cblpatras.gr This approach was successfully used in the commercial production of large peptides. cblpatras.gr

Asymmetric synthesis is crucial in peptide chemistry to ensure the formation of the desired stereoisomer, as the biological activity of peptides is highly dependent on their three-dimensional structure. For a dipeptide like this compound, which contains two chiral centers (one in each amino acid), controlling the stereochemistry during synthesis is paramount. Asymmetric synthesis techniques aim to create a specific stereoisomer in high enantiomeric excess.

This is often achieved through the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials. frontiersin.org In the context of this compound synthesis, starting with the naturally occurring L-leucine and L-isoleucine is the most direct way to ensure the correct stereochemistry. However, when synthesizing unnatural amino acids or their derivatives for incorporation into peptides, methods like the alkylation of chiral glycine (B1666218) enolate equivalents (e.g., using Schöllkopf's bislactim ether method) or nickel-catalyzed enantioconvergent cross-couplings are employed to establish the desired stereocenters. nih.govbeilstein-journals.org Chiral aldehyde catalysis is another emerging tool that can mimic enzymatic processes to achieve stereoselective control in amino acid transformations. frontiersin.org

Diastereoselective synthesis becomes particularly relevant when creating peptide derivatives with multiple chiral centers, aiming to produce one diastereomer in preference to others. This is often accomplished by using a chiral auxiliary or catalyst that directs the formation of a new stereocenter in a specific orientation relative to an existing one. scielo.br

For instance, the synthesis of β²,²-amino acids, which contain a quaternary α-stereocenter, can be achieved through the diastereoselective alkylation of chiral bicyclic derivatives of isoserine. nih.gov Similarly, the synthesis of phosphinyl dipeptide isosteres, where the peptide bond is replaced by a phosphinic moiety, often relies on diastereoselective reactions like Michael additions or alkylations to control the stereochemistry. beilstein-journals.org While standard this compound synthesis from L-amino acids does not require complex diastereoselective steps, the creation of its modified analogs or isosteres would heavily depend on such methodologies to ensure the correct spatial arrangement of all chiral centers. scielo.brnih.gov

Chemical ligation refers to a class of chemoselective reactions that join two unprotected peptide fragments together in solution. scholarsresearchlibrary.com The most prominent of these is Native Chemical Ligation (NCL), which has become a vital tool for the total chemical synthesis of proteins. mdpi.comwikipedia.orgscispace.com NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov The reaction proceeds via a reversible transthioesterification, followed by an irreversible S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. wikipedia.orgscispace.com

While NCL is typically used for assembling large proteins from smaller, synthetically accessible peptide fragments (a convergent strategy), its principles are less commonly applied to the direct synthesis of a simple dipeptide like this compound. bachem.comscispace.com The requirement for an N-terminal cysteine in one of the fragments makes it non-ideal for synthesizing a dipeptide that does not naturally contain cysteine. However, extensions of the NCL concept, such as the use of removable auxiliaries that act as cysteine surrogates, have broadened the scope of ligation sites. scispace.com These advanced techniques are more relevant to the synthesis of larger, more complex peptides where this compound might be one of the internal sequences.

Sustainable and Green Chemistry Innovations in Dipeptide Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. acs.org Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is known for generating significant waste, with 80-90% of it originating from washing and purification steps. acs.org Innovations in this area focus on reducing solvent and reagent use, enhancing energy efficiency, and utilizing more environmentally benign substances.

Key green chemistry innovations applicable to dipeptide synthesis include:

Green Solvents: Replacing conventional, hazardous organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives is a primary focus. acs.org Water, being environmentally friendly, can serve as a solvent in some synthesis reactions, reducing hazardous waste. acs.org

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow systems can significantly reduce the consumption of excess reagents and solvents, leading to less waste and better process control. acs.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are being explored to shorten reaction times and increase yields, contributing to a more energy-efficient process. acs.org

These sustainable practices are not only environmentally beneficial but can also lead to more cost-effective and efficient production of dipeptides like this compound.

Enzymatic and Biocatalytic Routes for this compound Production

Enzymatic methods offer a powerful alternative to purely chemical synthesis routes, providing high specificity and operating under mild, aqueous conditions. acs.org For dipeptide synthesis, enzymes such as proteases and ligases are commonly employed. acs.org

Biocatalytic Principles in Amino Acid and Dipeptide Synthesis

Biocatalysis leverages enzymes to perform chemical transformations with high efficiency and selectivity. researchgate.net The synthesis of dipeptides from unprotected amino acids is a key advantage of this approach, avoiding the complex protection and deprotection steps common in traditional organic synthesis. mdpi.comsci-hub.se

L-amino acid ligases (Lals) are a particularly promising class of enzymes for this purpose. researchgate.netsci-hub.se These enzymes catalyze the formation of a peptide bond between two free L-amino acids in a reaction that is dependent on adenosine (B11128) triphosphate (ATP). mdpi.comasm.org The general mechanism involves the activation of the C-terminal amino acid's carboxyl group via the formation of an acyl-phosphate intermediate, which is then attacked by the amino group of the N-terminal amino acid to form the dipeptide. acs.orgmdpi.com

A notable example is the synthesis of L-leucyl-L-isoleucine using the L-amino acid ligase TabS from Pseudomonas syringae. asm.orgnih.gov This enzyme has demonstrated broad substrate specificity and has been used to synthesize various dipeptides with high yields. asm.orgnih.gov For the synthesis of L-leucyl-L-isoleucine, a yield of 77% was achieved, highlighting the efficiency of this biocatalytic route. asm.orgnih.gov

Table 1: Enzymatic Synthesis of L-leucyl-L-isoleucine using TabS Ligase This table is generated based on data from a study on the TabS enzyme from *Pseudomonas syringae asm.org.*

| Parameter | Value/Condition |

|---|---|

| Enzyme | TabS (L-amino acid ligase) |

| Substrates | L-leucine, L-isoleucine |

| Co-factor | ATP, MgSO₄ |

| pH | 9.0 - 9.5 |

| Temperature | 35°C |

| Reaction Time | 20 hours |

| Product Yield | 77% |

A significant challenge for the industrial application of Lals is the cost of the co-factor ATP. researchgate.net To overcome this, ATP regeneration systems are often coupled with the synthesis reaction. researchgate.net For instance, acetate (B1210297) kinase can be used to regenerate ATP from acetyl phosphate (B84403), making the process more economically viable. d-nb.info

Enzyme Engineering for Enhanced Dipeptide Synthesis Efficiency

While naturally occurring enzymes provide a good starting point, their properties can often be improved for industrial applications through protein engineering. mdpi.com Techniques like site-directed mutagenesis and directed evolution allow scientists to tailor enzymes with enhanced stability, activity, and substrate specificity. mdpi.com

Engineering L-amino acid ligases can address several key limitations:

Substrate Specificity: Lals can sometimes produce undesired side products, such as homodipeptides (e.g., Leucyl-leucine). researchgate.net By mutating amino acid residues within the enzyme's substrate-binding pocket, the specificity can be altered to favor the formation of the desired heterodipeptide. mdpi.com For example, mutagenesis of the LAL RizA from B. subtilis successfully improved the specific production of various arginyl dipeptides. mdpi.com

These engineering efforts are crucial for developing robust and efficient biocatalysts for the large-scale production of specific dipeptides like this compound. researchgate.net

Chemoenzymatic Strategies for this compound and Related Analogs

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and modular synthetic routes. nih.govnih.gov This approach is particularly useful for producing complex molecules and analogs that may be difficult to access through purely biological or chemical means alone.

A typical chemoenzymatic strategy might involve the chemical synthesis of modified or protected amino acid precursors, followed by an enzymatic step to form the peptide bond. nih.gov For example, the synthesis of cyclic dipeptides, such as cyclo(this compound), has been achieved by first chemically synthesizing the linear dipeptide methyl ester using methods like carbodiimide-promoted coupling, followed by a cyclization step. belnauka.by

This modular approach allows for the creation of a wide range of analogs. By substituting different chemically synthesized amino acid derivatives in the enzymatic ligation step, novel dipeptides with altered properties can be generated. nih.gov For instance, proteases like papain and α-chymotrypsin can be used to catalyze the polymerization of amino acid esters, offering a pathway to oligo- and polypeptides. nih.gov Similarly, engineered ligases like Peptiligase and Omniligase-1 can couple unprotected peptide fragments in aqueous media with high efficiency, enabling the synthesis of complex peptide structures, including cyclic and multi-cyclic analogs. frontiersin.org This strategy provides a powerful toolkit for exploring the structure-activity relationships of this compound and related peptide analogs.

Advanced Structural Elucidation and Conformational Dynamics of Leucylisoleucine

Spectroscopic Characterization Techniques for Dipeptide Analysis

A suite of spectroscopic techniques is indispensable for the comprehensive analysis of dipeptides like Leucylisoleucine, each offering unique insights into its molecular architecture and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dipeptide Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structures of macromolecules like peptides and proteins in solution, under conditions that can approximate a physiological environment. biopchem.education It provides detailed information about molecular structure and conformational subtleties. spectroscopyonline.com For dipeptides, NMR is crucial for elucidating the covalent structure and the spatial arrangement of atoms.

One-dimensional (1D) ¹H NMR spectra provide initial information about the types of protons present in the molecule. biopchem.education However, due to the number of protons in a dipeptide, resonance overlap can make direct assignment from 1D spectra challenging. uzh.ch Two-dimensional (2D) NMR experiments are therefore essential for a complete structural assignment. walisongo.ac.id

Correlation Spectroscopy (COSY) is a 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. biopchem.educationasahilab.co.jp This allows for the identification of adjacent amino acid residues and the piecing together of the dipeptide's spin systems. asahilab.co.jp The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close in proximity, which is fundamental for determining the peptide's three-dimensional structure. biopchem.educationuzh.ch

By analyzing the chemical shifts, coupling constants, and NOE patterns, researchers can determine the sequence of amino acids and the preferred conformation of the dipeptide in solution. biopchem.educationwalisongo.ac.id A comparative analysis of the NMR spectra of dipeptides with the same amino acid constituents reveals that the order in which the amino acids are connected influences the chemical shift of at least the α-protons. walisongo.ac.id

Table 1: Representative ¹H NMR Chemical Shifts for Dipeptides

| Proton Type | Typical Chemical Shift Range (ppm) | Information Provided |

| Amide (NH) | 8.0 - 8.5 | Indicates peptide bond formation and hydrogen bonding participation. uzh.ch |

| Alpha-Proton (α-H) | 3.5 - 4.5 | Sensitive to the amino acid sequence and local conformation. walisongo.ac.id |

| Side-Chain Protons | 0.8 - 3.0 | Characteristic of the specific amino acid residues (Leucine and Isoleucine). |

Note: Specific chemical shifts for this compound would require experimental determination.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Insight

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a molecular fingerprint that is sensitive to conformation. mdpi.comphotothermal.com These techniques are particularly useful for analyzing the secondary structure of peptides.

FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites its vibrational modes. photothermal.com The Amide I band (1600–1700 cm⁻¹), arising primarily from C=O stretching vibrations, and the Amide II band (1510–1580 cm⁻¹), resulting from N-H bending and C-N stretching, are particularly informative for peptide conformation. mdpi.com However, the strong infrared absorption of water can interfere with the analysis of aqueous solutions. mdpi.com

Raman spectroscopy, on the other hand, measures the inelastic scattering of light. photothermal.com It is less sensitive to water interference, making it well-suited for studying biomolecules in their native aqueous environment. mdpi.comhellma.com Raman spectroscopy is particularly sensitive to non-polar bonds like C-C and C-H, which are abundant in the side chains of Leucine (B10760876) and Isoleucine. whiterose.ac.uk The sharpness of Raman bands can be an advantage, though they are generally weaker than IR signals. psu.edu By analyzing the positions and intensities of the Amide bands, researchers can gain insights into the conformational states of the dipeptide backbone. mdpi.com

Table 2: Key Vibrational Bands for Dipeptide Conformational Analysis

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Conformational Sensitivity |

| Amide I (C=O stretch) | 1600 - 1700 | 1600 - 1700 | Highly sensitive to the peptide backbone conformation (e.g., β-sheet, random coil). mdpi.com |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | - | Sensitive to conformational changes, but less so than Amide I. mdpi.com |

| Amide III | 1200 - 1300 | 1200 - 1300 | Complex band involving C-N stretching and N-H bending, also conformationally sensitive. |

Mass Spectrometry for Accurate Dipeptide Sequencing and Modification Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for peptide and protein characterization, providing precise information on molecular weight, amino acid sequence, and post-translational modifications. biopharmaspec.comcreative-proteomics.com For a dipeptide like this compound, MS can unequivocally confirm its identity and purity.

The process typically involves ionizing the dipeptide and then separating the ions based on their mass-to-charge ratio (m/z). rapidnovor.com High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confident identification of the dipeptide. drug-dev.com

Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing. drug-dev.com In an MS/MS experiment, the dipeptide ion is isolated and then fragmented. The resulting fragment ions are then analyzed to determine the amino acid sequence. creative-proteomics.com This method works even if the N-terminus of the peptide is blocked. drug-dev.com Modern MS platforms can even differentiate between isobaric amino acids like leucine and isoleucine through specific fragmentation patterns. biopharmaspec.com This capability is crucial for the unambiguous identification of this compound.

Table 3: Common Fragmentation Ions in Dipeptide Mass Spectrometry

| Ion Type | Description | Information Gained |

| b-ions | Fragments containing the N-terminus. | Provides sequence information from the N-terminal end. |

| y-ions | Fragments containing the C-terminus. | Provides sequence information from the C-terminal end. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wisc.eduresearchgate.net XPS is a powerful tool for studying the top <10 nm of a sample surface. wisc.eduresearchgate.net

In the context of this compound, XPS could be used to analyze the dipeptide when it is adsorbed onto a surface. The technique involves irradiating the sample with X-rays and then measuring the kinetic energy of the electrons that are emitted. wisc.eduresearchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment. wisc.edu This allows for the identification of the constituent elements (carbon, oxygen, nitrogen) and provides information about their bonding states, such as the different chemical environments of carbon in the carbonyl group versus the aliphatic side chains. researchgate.net

Computational Approaches to this compound Conformational Analysis

Computational chemistry provides powerful tools to complement experimental data and to explore the conformational landscape of molecules like this compound in great detail. cwu.edu These methods can be used to predict stable conformations, calculate their relative energies, and understand the dynamics of conformational changes.

Conformational searches are a key aspect of computational analysis. cwu.edu These methods systematically or randomly explore the possible three-dimensional arrangements of the atoms in a molecule to find low-energy structures. Techniques like Monte Carlo and molecular dynamics simulations are often employed. cwu.edu

Molecular mechanics methods, which use classical physics to model the interactions between atoms, are well-suited for exploring the vast conformational space of flexible molecules. cwu.edu Once potential low-energy conformers are identified, their geometries and energies can be further refined using more accurate, but computationally more expensive, quantum mechanical calculations. researchgate.net

By analyzing the potential energy surface of this compound, researchers can identify the global minimum energy conformation as well as other local minima that may be populated at room temperature. cwu.edu This information is crucial for understanding how the dipeptide's structure relates to its properties and potential biological activity. The development of efficient algorithms for comparing and pruning duplicate conformations is essential for large-scale computational analysis. chemrxiv.org

Molecular Dynamics Simulations for Dipeptide Conformational Sampling

Molecular dynamics (MD) simulations are a cornerstone of computational structural biology, enabling the exploration of the atomic-level motions of molecules like this compound over time. frontiersin.org These simulations can reveal the vast landscape of conformations that a dipeptide can sample.

Accelerated molecular dynamics (aMD) is a specific technique that enhances conformational sampling by adding a bias to the potential energy of the system. nih.govnih.gov This prevents the simulation from getting trapped in deep energy wells, allowing for a more thorough exploration of the conformational space. nih.gov For instance, in studies of the leucine transporter (LeuT), a model system for neurotransmitter transporters, aMD simulations have been instrumental in sampling various conformational states, including those relevant to the transport cycle. nih.govnih.gov By varying conditions such as the presence of substrate and ions, these simulations have identified both known and novel protein structures. nih.govnih.gov

The analysis of MD trajectories often employs techniques like principal component analysis (PCA) to identify the most significant collective motions and distinguish unique conformational states. nih.govnih.gov For dipeptides, the conformational space can be visualized using Ramachandran plots, which map the distribution of the backbone dihedral angles φ and ψ. researchgate.net These plots can highlight dominant conformer types, such as the C7eq and C5 structures, which are characterized by specific hydrogen-bonding patterns and side-chain orientations. researchgate.net

| Simulation Technique | Key Advantage | Application Example |

| Accelerated Molecular Dynamics (aMD) | Enhanced sampling by overcoming energy barriers. nih.gov | Exploring conformational states of the leucine transporter (LeuT). nih.govnih.gov |

| Principal Component Analysis (PCA) | Identifies major collective motions from simulation data. nih.gov | Analyzing trajectories to distinguish unique structures. nih.govnih.gov |

Quantum Chemical Calculations for Conformational Energy Landscapes and Electronic Structure

Quantum chemical (QC) calculations offer a highly accurate method for determining the energies of different molecular conformations and understanding their electronic properties. These calculations are crucial for constructing detailed conformational energy landscapes, which map the relative energies of various structures.

By performing QC calculations, researchers can identify the lowest energy conformers and the energy barriers between them. nih.gov This information is vital for understanding the likelihood of a dipeptide adopting a particular shape. For example, QC methods can be used to generate potential energy surfaces for dihedral angles, providing a detailed picture of rotational barriers within the molecule. nih.gov

Furthermore, QC calculations provide insights into the electronic structure, such as atomic charges and the nature of chemical bonds. mdpi.com Techniques like electrostatic potential (ESP) maps and natural population analysis (NPA) can reveal the distribution of charge within the dipeptide, highlighting regions that are prone to electrostatic interactions. mdpi.com This is particularly important for understanding how this compound might interact with other molecules or its environment. The accurate characterization of these properties provides valuable benchmarks for the development of more approximate, but computationally faster, methods. nih.gov

| Calculation Type | Information Gained | Relevance |

| Conformational Energy Landscapes | Relative energies of different conformers and transition barriers. nih.govnih.gov | Predicts the most stable and accessible conformations. |

| Electronic Structure Calculations | Atomic charges, bond properties, electrostatic potential. mdpi.com | Understanding interaction potential with other molecules. |

In Silico Prediction and Design of Dipeptide Conformations

In silico methods for predicting and designing peptide conformations are rapidly advancing, leveraging both physics-based models and artificial intelligence. These approaches aim to predict the three-dimensional structure of a peptide from its amino acid sequence.

One strategy involves using computational tools to generate a multitude of possible conformations and then using a scoring function, often based on an energy function, to identify the most likely structures. biorxiv.org For instance, software like Rosetta employs this approach to predict peptide structures, and the resulting energy landscapes can indicate how strongly a designed sequence favors its target conformation. biorxiv.orgnih.gov

Machine learning and deep learning models are also becoming increasingly powerful in this field. frontiersin.org These models can be trained on large datasets of known protein and peptide structures to learn the complex relationships between sequence and structure. frontiersin.orgbiorxiv.org Support vector machines (SVMs), for example, have been used to predict specific types of peptides based on features like amino acid composition and physicochemical properties. d-nb.info More advanced models, such as those used in AlphaFold2, have demonstrated remarkable success in predicting cyclic peptide structures and can be used to design novel sequences that fold into a desired shape. nih.gov These in silico tools are invaluable for rapidly screening potential peptide designs before undertaking more costly experimental synthesis and characterization. d-nb.info

| Approach | Methodology | Application |

| Physics-Based Modeling (e.g., Rosetta) | Generates and scores conformations based on an energy function. biorxiv.org | Predicting and designing peptide structures and evaluating their energy landscapes. biorxiv.orgnih.gov |

| Machine Learning (e.g., SVMs, Deep Learning) | Learns sequence-structure relationships from large datasets. frontiersin.orgbiorxiv.org | Predicting peptide properties and designing novel sequences with desired folds. nih.govd-nb.info |

Analysis of Conformational Transitions and Flexibility in Dipeptide Systems

The function of peptides and proteins is intrinsically linked to their dynamic nature, including their ability to transition between different conformations. mpg.de The flexibility of a dipeptide like this compound allows it to explore a range of shapes, and understanding the transitions between these shapes is key to understanding its behavior.

Molecular dynamics simulations are a primary tool for studying these conformational transitions. biorxiv.org By analyzing the simulation trajectories, researchers can observe how the dipeptide moves and changes its shape over time. biorxiv.org This can reveal the pathways and mechanisms of conformational change, including the role of local unfolding or "cracking" which can lower the energy barriers for transitions. arxiv.org

The flexibility of a dipeptide is not uniform. Some regions may be highly flexible, while others are more rigid. neherlab.org This inherent flexibility is crucial for allowing the molecule to adapt its shape, for instance, upon binding to another molecule. arxiv.org Computational methods can quantify this flexibility, for example, by calculating the root-mean-square fluctuations (RMSF) of atoms from their average positions. arxiv.org Studies on dipeptide mimetics have shown that transitions between different side-chain dihedral angles can have vastly different frequencies, with some requiring coordinated motions to avoid steric clashes. nih.gov This highlights the intricate interplay of factors that govern the conformational dynamics of even simple dipeptide systems. nih.gov

| Analysis Method | Focus | Key Insight |

| Molecular Dynamics Trajectory Analysis | Observing the pathways of conformational change over time. biorxiv.org | Reveals mechanisms of transition, including the potential for local unfolding. arxiv.org |

| Flexibility Analysis (e.g., RMSF) | Quantifying the degree of motion in different parts of the molecule. arxiv.org | Identifies rigid and flexible regions, crucial for understanding adaptability. neherlab.org |

| Side-Chain Conformation Analysis | Studying the transitions between different side-chain rotamers. nih.gov | Shows that transition frequencies can vary significantly due to steric constraints. nih.gov |

Biochemical Interaction Studies of Leucylisoleucine: Mechanistic Insights

Leucylisoleucine as a Model in Peptide Metabolism Research (In Vitro Focus)

The study of this compound in controlled in vitro environments provides a window into the broader principles of peptide metabolism. Its defined sequence allows researchers to dissect the specificities of enzymatic reactions without the complexities of larger polypeptide chains.

The peptide bond linking leucine (B10760876) and isoleucine is subject to enzymatic cleavage (hydrolysis) and, under specific conditions, formation. In vitro systems are crucial for characterizing the kinetics and mechanisms of these reactions.

Peptide Bond Hydrolysis: Enzymatic hydrolysis is the primary mechanism for the breakdown of peptides. In vitro studies typically employ purified enzymes or cell-free extracts to investigate the cleavage of the Leucyl-isoleucine bond. The process involves the addition of a water molecule across the amide bond, catalyzed by enzymes known as peptidases or proteases. khanacademy.org This can be a non-specific process using strong acids, or a highly specific one mediated by proteolytic enzymes. khanacademy.org

Research on various biological fluids and tissues has identified dipeptides like this compound as products of protein degradation. For instance, metabolomic analyses of saliva have shown the presence of this compound, likely resulting from the proteolytic activity of enzymes from oral bacteria and inflammatory cells. nih.gov This suggests that enzymes such as elastases, aminopeptidases, and various metalloproteases are capable of generating this dipeptide from larger proteins. nih.gov In vitro digestion models simulating these conditions, using enzymes like pepsin and pancreatin, are employed to study the release of such peptides from dietary proteins. mdpi.com The degree of hydrolysis (DH), which represents the proportion of cleaved peptide bonds, is a key parameter in these studies and is influenced by the choice of enzyme, pH, temperature, and reaction time. mdpi.commdpi.com

Peptide Bond Formation: While hydrolysis is a catabolic process, peptide bond formation is anabolic. In vitro synthesis of dipeptides like this compound can be achieved using engineered enzymes. For example, engineered transaminopeptidases, such as aminolysin-A, have been shown to catalyze the formation of peptide bonds in a one-pot reaction, creating various dipeptides. rsc.org These enzymatic systems often operate via an aminolysis mechanism rather than a simple reversal of hydrolysis. rsc.org Another novel mechanism involves an initial enzymatic formation of an S-acyl-cysteine intermediate, followed by a chemical S→N acyl transfer to form the peptide bond, a process demonstrated by enzymes like DltA. nih.gov These in vitro models are essential for understanding the fundamental biochemical principles that could be applied to the synthesis of specific dipeptides like this compound.

Table 1: Factors Influencing In Vitro Peptide Bond Hydrolysis

| Factor | Description | Relevance to this compound |

|---|---|---|

| Enzyme Specificity | Proteases and peptidases cleave at specific amino acid residues. | Aminopeptidases, metalloproteases, and proteases from various sources can release this compound from protein chains. nih.gov |

| pH | Each enzyme has an optimal pH range for activity. | Hydrolysis studies often mimic physiological pH conditions (e.g., acidic for gastric, neutral for intestinal) to assess stability and release. nih.govnih.gov |

| Temperature | Reaction rates increase with temperature up to an optimum, beyond which the enzyme denatures. | Optimal temperatures for enzymes used in hydrolysis (e.g., 50-65°C) are determined to maximize the yield of peptides. nih.govacs.org |

| Substrate Concentration | The concentration of the parent protein can affect the rate of hydrolysis. | In vitro models use defined protein concentrations to ensure reproducible hydrolysis and peptide generation. uni-hannover.de |

| Inhibitors | Molecules that bind to the enzyme and reduce its activity. | The study of inhibitors helps to characterize the active site and mechanism of the peptidases acting on this compound. |

Enzymatic Recognition and Processing of Dipeptides in Model Systems

Once formed, dipeptides like this compound are substrates for further enzymatic processing. A key class of enzymes involved in this is the dipeptidyl peptidases (DPPs). Dipeptidyl peptidase-4 (DPP-IV), for example, is a well-characterized enzyme that cleaves dipeptides from the N-terminus of polypeptides. Some food-derived dipeptides, including Leucyl-isoleucine, have been studied for their potential to interact with and inhibit DPP-IV. researchgate.netresearchgate.net

In vitro assays are the primary method for studying these interactions. These assays measure the ability of a peptide to inhibit the activity of purified DPP-IV on a chromogenic or fluorogenic substrate. Such studies are crucial for understanding how dipeptides are recognized and processed, and how they might modulate the activity of key enzymes in metabolic pathways. researchgate.net

Metabolomic studies have also highlighted the role of bacterial enzymes in processing dipeptides. The presence of this compound in saliva has been linked to the metabolic activity of the oral microbiome, where bacteria utilize proteolytic enzymes to break down proteins and peptides for their nutritional needs. biorxiv.org Model systems using specific bacterial strains or their purified enzymes can elucidate the pathways and specificities of dipeptide processing in these microorganisms.

Interactions with Biological Macromolecules in Recombinant and Model Systems

The biological effects of this compound are mediated through its interactions with larger macromolecules, namely proteins and lipids. In vitro and recombinant systems are indispensable for isolating and characterizing these interactions at the molecular level.

The transport of amino acids and small peptides into cells is mediated by specific carrier proteins. The binding of this compound to these proteins is the first step in its cellular uptake. The Leucine/Isoleucine/Valine-binding protein (LIV-BP), a component of the high-affinity active transport system in bacteria like E. coli, is a well-studied model for this interaction. nih.gov

Studies using small-angle X-ray scattering have revealed that upon binding its ligand (such as leucine), the LIV-BP undergoes a significant conformational change. nih.gov This "hinge-twist" motion, where the two lobes of the protein close around the ligand, is a common mechanism for substrate binding in periplasmic binding proteins. nih.gov

A key mammalian homolog is the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids, including leucine and isoleucine. mdpi.com The bacterial leucine transporter (LeuT) serves as an excellent structural and functional model for these mammalian transporters. utoronto.ca Detailed structural models of LeuT show that the substrate, leucine, binds in a central pocket where its carboxylate group interacts with a sodium ion, and its non-polar side chain is stabilized within a hydrophobic pocket formed by residues such as phenylalanine and valine. utoronto.ca This detailed structural information provides a powerful framework for understanding how the individual amino acid components of this compound, and by extension the dipeptide itself, are recognized by transport proteins.

Table 2: Characteristics of Leucine/Isoleucine Binding Proteins

| Protein | Organism/System | Ligand(s) | Binding Mechanism | In Vitro Technique | Finding |

|---|---|---|---|---|---|

| LIV-BP | E. coli (periplasmic) | L-Leucine, L-Isoleucine, L-Valine | Hinge-twist conformational change | Small-angle X-ray scattering | Ligand binding induces a contraction of the protein, reducing its radius of gyration. nih.gov |

| LeuT | Aquifex aeolicus (bacterial homolog for human transporters) | L-Leucine | Substrate binding in a central hydrophobic pocket, coordinated with Na+ ions | X-ray Crystallography | The isopropyl group of leucine is stabilized by hydrophobic interactions with Phe and Val residues in the binding site. utoronto.ca |

| LAT1 | Human (recombinant systems) | Large neutral amino acids (Leucine, Isoleucine) | Substrate recognition by residues in the binding cavity | Structural Modeling, Functional Assays | The size and nature of the substrate's side chain are key determinants of selectivity. mdpi.com |

Dipeptide Interactions with Lipid Bilayers and Mimetic Systems

Before a peptide can be taken up by a cell, it must interact with the cell membrane. Model lipid bilayers, such as liposomes or nanodiscs, are used to study the passive interactions of small molecules like this compound with the membrane. The physicochemical properties of the constituent amino acids, leucine and isoleucine, largely govern this interaction.

Both leucine and isoleucine are aliphatic amino acids with hydrophobic side chains. Studies investigating the interaction of these individual amino acids with lipid membranes reveal that they tend to interact with the hydrophobic core of the bilayer. biorxiv.org However, the nature of this interaction is complex. For instance, hydrogen bonding can play a significant role in the interaction of amino acids with zwitterionic lipid membranes. biorxiv.org The presence of the peptide bond in this compound introduces polarity, which would likely orient the molecule at the lipid-water interface, with its hydrophobic side chains penetrating the nonpolar core of the membrane.

Molecular dynamics simulations are a powerful tool for investigating these interactions at an atomic level. Simulations of small collagen-derived peptides with a model lipid bilayer have shown that hydrogen bonding between the peptide and the plasma membrane is a significant factor in their interaction and potential translocation. uni-hannover.de Such computational approaches can predict the preferred orientation and depth of penetration of this compound within a lipid bilayer, providing mechanistic insights that are difficult to obtain through experimental methods alone.

The uptake of this compound into cells is a carrier-mediated process. Controlled model systems, such as cultured cells (e.g., L6 myotubes) or proteoliposomes reconstituted with specific transporters, are used to elucidate these mechanisms. frontiersin.orgnih.gov

The primary transporters involved in the uptake of leucine and isoleucine are the System L and System A amino acid transporters. nih.gov The L-type amino acid transporter 1 (LAT1), which functions as an antiporter, is crucial for the uptake of large branched-chain amino acids. mdpi.com Studies in L6 skeletal muscle cells have shown that the availability of L-leucine can upregulate the expression of its own transporters, including LAT1, through a signaling pathway involving the mammalian target of rapamycin (B549165) complex-1 (mTORC1). nih.gov This suggests a feedback mechanism where the presence of the substrate enhances its own uptake machinery.

In bacterial systems, proteins like CycA in E. coli have been identified as importers of branched-chain amino acids. mdpi.com Overexpression of the cycA gene in model strains leads to a higher rate of import of these amino acids. mdpi.com By studying these transporters in controlled genetic backgrounds, researchers can precisely determine their substrate specificity and transport kinetics, providing a clear picture of how dipeptides like this compound are internalized by cells. These model systems allow for the differentiation between various uptake mechanisms, such as endocytosis and direct translocation, which are often studied using fluorescently labeled peptide analogs. nih.gov

Mechanistic Studies of Influence on Biosynthetic Processes (In Vitro/Cellular Models)google.com

In vitro and cellular-level investigations have begun to elucidate the specific molecular mechanisms through which this compound (Leu-Ile) exerts its influence on critical biosynthetic pathways. These studies highlight the dipeptide's role as a signaling molecule capable of modulating protein synthesis, neurotrophic factor expression, and hormonal secretion through interaction with key intracellular pathways.

Research using various cell models has demonstrated that Leu-Ile can directly influence signaling cascades central to cellular growth and metabolism. A notable finding is the dipeptide's ability to activate the Akt/mTOR pathway, a primary regulator of protein synthesis. nih.govnih.gov Studies have shown that supplementation with L-leucyl-L-isoleucine leads to the activation of Akt, which subsequently activates mTORC1 (mammalian target of rapamycin complex 1). nih.gov This activation is a critical step that initiates mRNA translation and, consequently, protein synthesis. nih.gov Further evidence from studies in hippocampal cells confirms that Leu-Ile activates the BDNF/Akt/mTOR signaling pathway. nih.gov

Beyond general protein synthesis, Leu-Ile has been shown to specifically upregulate the biosynthesis of neurotrophic factors, which are vital for neuronal survival and function. In cultured glial cells and neurons, Leu-Ile induces the expression of Glial cell line-derived neurotrophic factor (GDNF) and Brain-derived neurotrophic factor (BDNF). nih.govjneurosci.orgarvojournals.orgnih.gov The mechanism for GDNF induction has been traced to a specific signaling cascade: Leu-Ile binds to heat shock cognate protein 70, leading to the phosphorylation of Akt. jneurosci.orgarvojournals.org This, in turn, activates the cAMP response element-binding protein (CREB), a transcription factor that directly promotes the expression of GDNF mRNA and protein. jneurosci.orgarvojournals.org This effect has been observed in Müller cell cultures, where Leu-Ile treatment resulted in increased GDNF protein expression. nih.gov

This compound also modulates other significant biosynthetic and signaling processes. In ghrelin-producing MGN3-1 cells, Leu-Ile was found to be a potent suppressor of ghrelin secretion, acting via the activation of Gi signaling pathways. researchmap.jpfoodandnutritionresearch.net Additionally, studies in animal skeletal muscle have revealed that Leu-Ile is highly efficient at stimulating the translocation of the glucose transporter GLUT-4 to the plasma membrane, enhancing glucose uptake. nih.gov This action suggests an influence on glycogen (B147801) biosynthesis. These findings collectively underscore the diverse and specific roles of this compound as a signaling dipeptide in various cellular contexts.

Interactive Data Tables

Table 1: Summary of In Vitro/Cellular Studies on this compound's Mechanistic Effects

| Cell/Tissue Model | Key Pathway(s) Investigated | Observed Influence of this compound | Reference(s) |

| Animal Skeletal Muscle | Akt/mTORC1 Signaling, GLUT-4 Translocation | Activation of Akt; Increased GLUT-4 translocation and glucose uptake | nih.gov |

| Cultured Neurons / Glial Cells | Hsp90/Akt/CREB Signaling | Upregulation of GDNF mRNA and protein expression | jneurosci.orgarvojournals.org |

| Hippocampal Cells (Mouse) | BDNF/Akt/mTOR Signaling | Activation of the pathway; Increased BDNF mRNA levels | nih.gov |

| Müller Cell Culture | GDNF Expression | Increased protein expression of GDNF | nih.gov |

| Ghrelin-producing cells (MGN3-1) | Gi Signaling | Suppression of ghrelin secretion | researchmap.jpfoodandnutritionresearch.net |

| Rat Muscle Tissue | AMPK Phosphorylation | Stimulation of AMPK phosphorylation |

Table 2: Specific Molecular Targets of this compound in Biosynthetic Pathways

| Molecular Target | Type of Effect | Cellular Process Affected | Reference(s) |

| Akt (Protein Kinase B) | Increased Phosphorylation (Activation) | Protein Synthesis, Neurotrophic Factor Expression | nih.govnih.govjneurosci.orgarvojournals.org |

| mTOR (mammalian Target of Rapamycin) | Activation of mTORC1 complex | Protein Synthesis | nih.govnih.gov |

| CREB (cAMP response element-binding protein) | Increased Phosphorylation (Activation) | Gene Transcription (GDNF) | jneurosci.orgarvojournals.org |

| GDNF (Glial cell line-derived neurotrophic factor) | Increased mRNA and Protein Expression | Neuroprotection/Neurogenesis | jneurosci.orgarvojournals.orgnih.gov |

| BDNF (Brain-derived neurotrophic factor) | Increased mRNA Expression | Neuroprotection/Neurogenesis | nih.gov |

| Ghrelin | Suppression of Secretion | Hormonal Regulation | researchmap.jpfoodandnutritionresearch.net |

| AMPK (5' AMP-activated protein kinase) | Increased Phosphorylation | Cellular Energy Metabolism |

Analytical Method Development and Validation for Leucylisoleucine Quantification and Purity Assessment

Chromatographic Methodologies for Dipeptide Analysis

The accurate analysis of dipeptides like Leucylisoleucine hinges on chromatographic techniques that can provide the necessary resolution and sensitivity. High-performance liquid chromatography (HPLC), its advanced successor ultra-high-performance liquid chromatography (UHPLC), and hyphenated mass spectrometry techniques form the cornerstone of modern dipeptide analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods for quantifying this compound often involves reversed-phase chromatography, typically utilizing a C18 column. A significant challenge in the analysis of amino acids and small peptides is their frequent lack of a strong UV chromophore, making direct UV detection difficult and often insensitive nih.govchromatographyonline.com. To overcome this, pre-column derivatization is a common and effective strategy. Reagents such as o-phthalaldehyde (B127526) (OPA) or 2,4-dinitrofluorobenzene (DNFB) react with the primary amine group of the dipeptide, yielding a derivative that can be readily detected by UV or fluorescence detectors with high sensitivity mdpi.comscielo.brresearchgate.net.

Method development focuses on optimizing the mobile phase composition—often a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol—to achieve baseline separation of the analyte from impurities and other components nih.govscielo.br.

Table 1: Example HPLC Parameters for Analysis of Amino Acid Constituents

| Parameter | Condition | Source(s) |

| Column | Shim-pack CLC-C18 (150 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | 10 mM Phosphate Buffer (pH 7.4) | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Elution | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | scielo.br |

| Detection | UV at 225 nm (underivatized) or 360 nm (derivatized) | nih.govresearchgate.net |

| Derivatization Agent | o-phthalaldehyde (OPA) | scielo.br |

| Column Temperature | 15 °C - 25 °C | mdpi.comscielo.br |

Ultra-High-Performance Liquid Chromatography (UHPLC) Optimization for this compound

UHPLC represents a significant advancement over conventional HPLC, employing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and substantially shorter analysis times nih.gov. For a compound like this compound, where separation from the isomeric dipeptide Isoleucylleucine is critical, the enhanced resolving power of UHPLC is particularly advantageous lcms.cz.

Optimization of a UHPLC method involves similar principles to HPLC but operates at much higher pressures. Derivatization is also a key strategy in UHPLC analysis to enhance sensitivity. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines, is well-established for the analysis of amino acids and can be applied to dipeptides lcms.cznih.gov. This approach, combined with the narrow peak widths achieved in UHPLC, leads to excellent signal-to-noise ratios and low limits of detection nih.gov. A typical UHPLC method can resolve a complex mixture of amino acids or dipeptides in under 10 minutes chromatographyonline.comnih.gov.

Hyphenated Techniques (e.g., LC-MS) for Comprehensive Dipeptide Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the definitive technique for the comprehensive analysis and unambiguous identification of this compound. While chromatographic methods can separate isomers, MS provides mass information and structural data through fragmentation, which is essential for confirming identity technologynetworks.com.

For this compound, tandem mass spectrometry (MS/MS) is indispensable for distinguishing it from Isoleucylleucine. Although these isomers have identical molecular weights, their fragmentation patterns can differ. Advanced fragmentation techniques such as Electron Activated Dissociation (EAD) or High-Energy Collisional Dissociation (HCD) can generate specific diagnostic ions for leucine (B10760876) and isoleucine residues sci-hub.sesciex.com. For example, EAD can produce signature fragment ions (z-43 for leucine and z-29 for isoleucine) that allow for clear differentiation sciex.com. A UPLC-MS/MS method has been successfully established for the quantification of 36 different dipeptides, demonstrating the power of this approach for creating detailed dipeptide profiles in various biological matrices nih.gov. This integrated strategy allows for reliable identification of leucine and isoleucine residues within a peptide sequence researchgate.net.

Method Validation Principles for this compound Analysis

Validation of an analytical method ensures its reliability for its intended purpose. For this compound, validation would be performed according to guidelines from bodies like the International Conference on Harmonisation (ICH), with a focus on specificity, selectivity, linearity, accuracy, and precision nih.govscielo.br.

Specificity and Selectivity Determination in Complex Matrices

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components researchgate.net. In the context of this compound, the most critical aspect of selectivity is the ability to distinguish it from its isomers. This is typically demonstrated using high-resolution chromatographic systems (HPLC or UHPLC) that can achieve baseline separation lcms.cz.

The ultimate confirmation of specificity is achieved with LC-MS/MS, where the selection of unique precursor-to-product ion transitions in a Multiple Reaction Monitoring (MRM) experiment provides an exceptionally high degree of selectivity nih.govsciex.com. The analysis of blank matrix samples (e.g., plasma, formulation excipients) is compared against spiked samples to ensure that no endogenous components co-elute or interfere with the analyte's signal mdpi.com.

Linearity, Accuracy, and Precision Assessments

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (r²) value, generally >0.99 mdpi.comnih.gov.

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of this compound is added to a sample matrix (spiked sample) and the percentage of the analyte recovered by the method is calculated. Recovery values are typically expected to be within 98-102% researchgate.net.

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For pharmaceutical analysis, a %RSD of <2% is generally considered acceptable mdpi.comresearchgate.net.

Table 2: Representative Validation Parameters for Leucine and Isoleucine Analysis

| Validation Parameter | Typical Result | Acceptance Criteria | Source(s) |

| Linearity (r²) | >0.999 | >0.99 | mdpi.comlcms.cz |

| Accuracy (% Recovery) | 98.4% - 100.9% | Within 98-102% | mdpi.comresearchgate.net |

| Precision (%RSD) | <2.2% | Typically <2% | mdpi.comresearchgate.net |

| Limit of Detection (LOD) | 1.88 mmol L⁻¹ to 10 ng mL⁻¹ | Method Dependent | mdpi.comscielo.br |

| Limit of Quantitation (LOQ) | 6.27 mmol L⁻¹ to 24-118 ng/g | Method Dependent | mdpi.comscielo.br |

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The limits of detection (LOD) and quantitation (LOQ) are critical performance characteristics in the validation of analytical methods for this compound. They define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The determination of these limits is essential for analyzing impurities and degradation products, ensuring the quality and purity of the compound. Various high-performance liquid chromatography (HPLC) methods, often involving pre-column derivatization to enhance detection, are employed for this purpose. scielo.brmdpi.com

Commonly, the LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. For the signal-to-noise ratio method, the LOD is typically established at a ratio of 3:1, while the LOQ is set at a 10:1 ratio. Alternatively, the LOD and LOQ can be calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Several studies on the constituent amino acids of this compound provide insights into the achievable sensitivity. For instance, an HPLC method with UV detection for L-leucine and L-isoleucine reported LODs of 1.88 mmol L–1 and 1.84 mmol L–1, and LOQs of 6.27 mmol L–1 and 6.13 mmol L–1, respectively. scielo.br Another HPLC-fluorescence method, following pre-column derivatization with o-phthalaldehyde (OPA), demonstrated significantly lower detection limits, with an LOD of 10 ng mL−1 for leucine and 4 ng mL−1 for Isoleucine. mdpi.com The choice of derivatizing agent and detection technique significantly influences the sensitivity of the method.

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines. nih.gov This ensures that the determined LOD and LOQ values are reliable and reproducible. The data presented in the following table summarizes typical LOD and LOQ values for the constituent amino acids of this compound from various validated analytical methods.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Leucine and Isoleucine

| Amino Acid | Analytical Method | Derivatization Agent | Detection | LOD | LOQ |

|---|---|---|---|---|---|

| L-Leucine | HPLC | o-phthaldialdehyde (OPA) | UV | 1.88 mmol L–1 | 6.27 mmol L–1 |

| L-Isoleucine | HPLC | o-phthaldialdehyde (OPA) | UV | 1.84 mmol L–1 | 6.13 mmol L–1 |

| L-Leucine | HPLC | o-phthalaldehyde (OPA) | Fluorescence | 10 ng mL−1 | Not Reported |

| L-Isoleucine | HPLC | o-phthalaldehyde (OPA) | Fluorescence | 4 ng mL−1 | Not Reported |

Forced Degradation Studies for Impurity Profiling and Stability-Indicating Methods

Forced degradation, or stress testing, is a crucial component in the development and validation of stability-indicating analytical methods for this compound. nih.gov These studies involve subjecting the dipeptide to a variety of harsh conditions to accelerate its degradation and generate potential degradation products. intertek.com The primary goal is to develop an analytical method capable of separating the intact this compound from its degradation products, thus providing a clear picture of its stability profile.

The stress conditions typically employed in forced degradation studies for pharmaceuticals, including peptides like this compound, are outlined by the ICH. These conditions include exposure to acidic and basic hydrolysis, oxidation, heat, and light. nih.govintertek.com By understanding the degradation pathways, formulators can develop more stable formulations and establish appropriate storage conditions.

A typical forced degradation study for this compound would involve the following stress conditions:

Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid, at elevated temperatures.

Basic Hydrolysis: Exposure to a strong base, like sodium hydroxide, at elevated temperatures.

Oxidative Degradation: The use of an oxidizing agent, commonly hydrogen peroxide, to induce oxidation.

Thermal Degradation: Subjecting the compound to high temperatures, both in solid and solution states.

Photolytic Degradation: Exposing the compound to ultraviolet and visible light to assess its photosensitivity.

Following exposure to these stress conditions, the resulting mixtures are analyzed using a stability-indicating method, typically a gradient reversed-phase HPLC method. The method must be able to resolve the main peak of this compound from all the degradation product peaks. Peak purity analysis, often using a photodiode array detector, is essential to confirm that the analyte peak is free from any co-eluting impurities.

The information gathered from forced degradation studies is vital for identifying potential impurities that may arise during manufacturing and storage. It also plays a key role in the development of robust and reliable analytical methods for routine quality control and stability testing of this compound. nih.gov

Table 2: Summary of Forced Degradation Conditions and Expected Observations for this compound

| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Products |

|---|---|---|---|

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N HCl at 60°C for 24 hours | Cleavage of the peptide bond to yield Leucine and Isoleucine; other acid-catalyzed degradation products. |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N NaOH at 60°C for 24 hours | Cleavage of the peptide bond to yield Leucine and Isoleucine; potential for racemization and other base-catalyzed degradation products. |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amino acid side chains and the peptide backbone. |

| Thermal Degradation | Heat | 80°C for 48 hours (solid and solution) | Deamidation, oxidation, and other thermal decomposition products. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Leucine |

| Isoleucine |

| L-leucine |

| L-isoleucine |

| L-valine |

| o-phthalaldehyde |

| Hydrochloric acid |

| Sodium hydroxide |

Leucylisoleucine As a Building Block in Chemical Biology and Material Science

Design and Synthesis of Peptide and Protein Conjugates Utilizing Leucylisoleucine

The creation of peptide-protein conjugates is a cornerstone of modern biotechnology, enabling the development of novel therapeutics, diagnostics, and research tools. rsc.orgnih.gov These hybrid molecules combine the properties of both peptides and proteins to achieve enhanced functionality. The synthesis of such conjugates can follow two primary strategies: a convergent approach, where the peptide and protein are synthesized separately and then joined, or a divergent approach, where one component is grown from the other. rsc.org

This compound can be incorporated into these synthetic schemes as a specific dipeptide unit within a larger peptide chain. The design of conjugates often involves chemoselective reactions that target specific functional groups. rsc.org In the case of a this compound unit within a peptide, its N-terminal amine group and C-terminal carboxylic acid group are primary sites for conjugation, assuming they are not involved in peptide bond formation within the main chain.

Key Conjugation Strategies:

Amide Bond Formation: The free N-terminus of a this compound-containing peptide can be coupled to an activated carboxyl group on a protein. Conversely, the C-terminus can be activated to react with a lysine (B10760008) residue's amino group on a protein. This method, however, can lack specificity without the use of protecting groups. nist.gov

Click Chemistry: For more precise conjugation, bio-orthogonal "click" chemistry is often employed. rsc.org A this compound-containing peptide could be synthesized with a non-canonical amino acid bearing an azide (B81097) or alkyne handle. This allows for a highly specific and efficient reaction with a protein that has been correspondingly modified with a complementary reactive group.

Enzymatic Ligation: Enzymes like Sortase A can be used to ligate a peptide containing a specific recognition motif to another protein or molecule. chapman.edu A synthetic peptide incorporating this compound could be designed with a Sortase A recognition sequence (e.g., LPxTG) to facilitate its precise attachment to a protein engineered with a complementary glycine (B1666218) tag. chapman.edu

Table 1: Potential Conjugation Sites on a this compound-Terminated Peptide

| Functional Group | Location | Potential Conjugation Chemistry |

|---|---|---|

| Alpha-Amine (-NH2) | N-Terminus | Reductive Amination, Amide Bond Formation, Isothiocyanate Coupling |

| Carboxyl (-COOH) | C-Terminus | Carbodiimide-mediated Amide Bond Formation, Esterification |

The hydrophobic nature of the leucine (B10760876) and isoleucine side chains within the this compound moiety can also play a crucial role in the final conjugate's structure and function. cymitquimica.com These non-polar residues can influence protein folding, stability, and interaction with other hydrophobic surfaces or lipid membranes.

Integration into Artificial Peptide and Protein Scaffolds for Functional Design

Artificial peptide and protein scaffolds are engineered molecules designed to mimic or replace natural proteins, serving as robust platforms for developing new therapeutics, catalysts, and biomaterials. nih.gov3d-matrix.co.jp These scaffolds are often built from repeating structural motifs. The Leucine-Rich Repeat (LRR) is a well-known motif that forms a distinctive horseshoe-shaped structure ideal for mediating protein-protein interactions. nih.gov

While LRR motifs are defined by the prevalence of leucine, the integration of the specific dipeptide this compound could be used to fine-tune the scaffold's properties. The hydrophobic side chains of both leucine and isoleucine contribute significantly to the structural stability of protein folds through the hydrophobic effect. cymitquimica.com

Potential Roles of this compound in Artificial Scaffolds:

Structural Stability: As a dipeptide unit, this compound can be synthesized as part of a larger artificial peptide. Its inclusion would introduce a highly hydrophobic block, which could serve as a nucleation point for folding or to stabilize the core of the artificial protein.

Modulating Interactions: The precise arrangement of leucine and isoleucine residues on a protein surface dictates its binding specificity. nih.gov By strategically placing this compound units within an artificial scaffold, it may be possible to create or modulate binding sites for specific target molecules.

Self-Assembly: Certain peptides, particularly amphiphilic ones, can self-assemble into higher-order structures like nanofibers and hydrogels. 3d-matrix.co.jp Peptides containing hydrophobic blocks like this compound could be designed to self-assemble upon a change in environmental conditions (e.g., pH or ionic strength), forming functional biomaterials for tissue engineering or drug delivery. 3d-matrix.co.jp For instance, PuraMatrix is a self-assembling material based on a 16-amino acid peptide that forms a nanofiber scaffold. 3d-matrix.co.jp

Table 3: Comparison of Natural vs. Artificial Peptide Scaffolds

| Feature | Natural Protein Scaffolds | Artificial Peptide Scaffolds |

|---|---|---|

| Origin | Derived from biological systems | Designed and chemically synthesized |

| Complexity | High, often with post-translational modifications | Controlled, designed with specific repeating units nih.gov |

| Stability | Variable | Can be engineered for high thermal and chemical stability |

| Function | Evolved for specific biological roles | Designed for novel functions (e.g., targeted binding) bakerlab.org |

The use of this compound in the de novo design of such scaffolds offers a route to creating materials and functional molecules with precisely controlled chemical and physical properties.

Application in Peptide Immobilization Technologies and Surface Functionalization

Immobilizing peptides onto surfaces is a critical technology for a wide range of applications, including biosensors, biocompatible coatings for medical implants, and platforms for studying cell-material interactions. upc.edunih.gov The method of attachment must be stable and should orient the peptide correctly to ensure its biological activity is retained.

This compound can be applied in this context, particularly in studies involving its interaction with functionalized surfaces. Research has been conducted on the sorption (adhesion and absorption) of dipeptides, including this compound, by ion exchangers. researchgate.net This process is fundamental to chromatographic separation and can be considered a form of reversible immobilization. Studies have shown that the sorption of dipeptides onto ion-exchange resins like AV-17 and KU-2-8 is influenced by their chemical structure. researchgate.net The sorption of dipeptides like this compound on anion-exchange resins (AV-17) was found to be higher compared to their constituent monomeric amino acids. researchgate.net

Strategies for Surface Functionalization:

Physisorption: A straightforward method where the peptide adheres to a surface through non-covalent interactions such as hydrophobic or electrostatic forces. The hydrophobic nature of this compound would promote its physisorption onto non-polar polymer surfaces.

Covalent Attachment: This provides a more robust and permanent immobilization. Peptides containing this compound can be covalently linked to a surface via their terminal amine or carboxyl groups. For example, a surface treated to have active ester groups can react with the N-terminal amine of the peptide. nist.gov

Bio-inspired Adhesion: Some strategies use "anchor peptides," short sequences with a high affinity for a specific material, to tether a larger, functional peptide to a surface. nih.gov A functional peptide could be conjugated to a this compound-containing sequence if that sequence were shown to have a strong affinity for a particular substrate.

The functionalization of biomaterial surfaces with peptides is a powerful strategy to enhance bioactivity and promote tissue integration. upc.edu Using mixtures of peptides or multifunctional peptide constructs allows for the targeting of more than one biological pathway simultaneously. upc.edu The inclusion of this compound in such peptides could be used to modulate their physical properties and their interaction with the underlying material surface.

Future Perspectives and Emerging Research Directions for Leucylisoleucine Studies

Advancements in Stereoselective and Sustainable Synthesis of Dipeptides

The synthesis of dipeptides like Leucylisoleucine with precise stereochemical control is fundamental to studying their biological activity. Future research will increasingly focus on developing more efficient, stereoselective, and environmentally sustainable synthetic methods.

Stereoselective Synthesis: The biological effects of dipeptides are highly dependent on the stereochemistry of their constituent amino acids. For this compound, four potential stereoisomers exist: L-Leucyl-L-Isoleucine, D-Leucyl-L-Isoleucine, L-Leucyl-D-Isoleucine, and D-Leucyl-D-Isoleucine. Traditional synthetic methods can sometimes lead to racemization, yielding a mixture of stereoisomers that complicates the interpretation of biological data.

Emerging strategies to overcome this challenge include:

Chiral Auxiliaries: Employing enantiopure appendages that guide the stereochemical outcome of the peptide bond formation. ethz.ch These auxiliaries are later removed, often with the possibility of recycling. ethz.ch

Enantioselective Catalysis: Utilizing chiral catalysts to introduce new stereocenters with high precision. ethz.ch This approach is highly efficient as only a substoichiometric amount of the chiral reagent is needed. ethz.ch

Photoredox Catalysis: A visible light-promoted method that allows for stereoselective C-radical addition to chiral imines, providing a pathway to synthesize unnatural α-amino acids that could be incorporated into dipeptides. rsc.org This technique can be combined with biocatalysis to achieve high stereoselectivity. nih.gov

Biocatalysis: The use of enzymes, such as those from the PLP (pyridoxal phosphate) family, offers a powerful tool for stereoselective synthesis. nih.gov By synergistically coupling photoredox catalysis with PLP biocatalysis, researchers can achieve highly stereoselective C-C bond formation. nih.gov

Sustainable Synthesis (Green Chemistry): Conventional peptide synthesis often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), generating significant chemical waste. researchgate.net The principles of green chemistry are driving the development of more sustainable alternatives.

Key advancements in sustainable dipeptide synthesis include:

Greener Solvents: Replacing traditional solvents with more environmentally benign options. Propylene (B89431) carbonate (PC) has been identified as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis, with comparable or better yields than conventional solvents. researchgate.net

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball-milling) to initiate chemical reactions. nih.gov It has been successfully used for the efficient synthesis of dipeptides from N-protected amino acids and amino acid methyl ester hydrochlorides. researchgate.netnih.gov